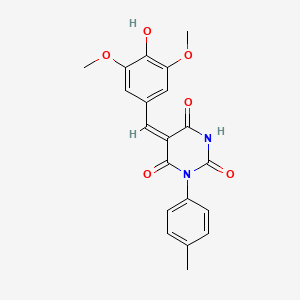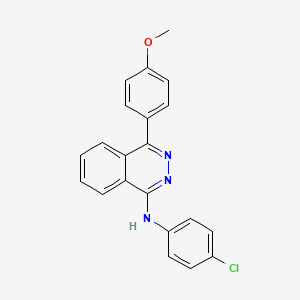![molecular formula C23H24N4OS B11655673 (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11655673.png)
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzothiazolring, einen Pyrazolon-Kern und eine Ethylphenylaminogruppe kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4E)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-on beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung des Benzothiazolrings, gefolgt von der Bildung des Pyrazolon-Kerns. Der letzte Schritt beinhaltet die Einführung der Ethylphenylaminogruppe durch eine Kondensationsreaktion. Übliche Reagenzien, die in diesen Schritten verwendet werden, sind Hydrazin, Ethylacetoacetat und verschiedene Aldehyde oder Ketone.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Rückfluss, Destillation und Kristallisation werden üblicherweise eingesetzt. Die Verwendung von Katalysatoren und Lösungsmitteln kann ebenfalls eine entscheidende Rolle bei der Steigerung der Effizienz des Syntheseprozesses spielen.
Analyse Chemischer Reaktionen
Reaktionstypen
(4E)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung entsprechender Oxide führen.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.
Substitution: Die Verbindung kann je nach verwendeten Reagenzien und Bedingungen nukleophile oder elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen, pH-Werte und die Verwendung von Lösungsmitteln wie Ethanol oder Dichlormethan.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Reaktionstyp und den verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Oxiden führen, während Substitutionsreaktionen neue funktionelle Gruppen in die Verbindung einführen können.
Wissenschaftliche Forschungsanwendungen
(4E)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-on hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Die biologische Aktivität der Verbindung wird auf potenzielle therapeutische Anwendungen untersucht.
Medizin: Die Forschung läuft, um ihr Potenzial als Medikamentenkandidat für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4E)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.
Wissenschaftliche Forschungsanwendungen
(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4E)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Methylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-on
- (4E)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Chlorophenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-on
Einzigartigkeit
Die Einzigartigkeit von (4E)-2-(1,3-Benzothiazol-2-yl)-4-{1-[(2-Ethylphenyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-on liegt in seiner spezifischen Kombination von funktionellen Gruppen und seiner potenziellen biologischen Aktivität. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C23H24N4OS |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
2-(1,3-benzothiazol-2-yl)-4-[N-(2-ethylphenyl)-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H24N4OS/c1-4-10-19-21(15(3)24-17-12-7-6-11-16(17)5-2)22(28)27(26-19)23-25-18-13-8-9-14-20(18)29-23/h6-9,11-14,26H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
KUNIEVVLDGWIHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NC4=CC=CC=C4CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11655603.png)
![(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(4-ethoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11655611.png)
![ethyl 2-{[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11655631.png)
![(3-chloro-1-benzothiophen-2-yl)(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11655638.png)
![3-({[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B11655642.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2,2,2-trifluoroethanone](/img/structure/B11655644.png)
![N-benzyl-N-(4-{[(2E)-2-(4-methylbenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11655654.png)
![Methyl 5-{[(2-chlorophenyl)carbonyl][(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11655655.png)
![(3,4-dimethoxyphenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11655660.png)
![(5Z)-5-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655664.png)
![3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11655669.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B11655671.png)

